molecular formula C15H22N2O3S B5573850 2-[(2,2-diethoxyethyl)sulfanyl]-5-ethoxy-1H-1,3-benzodiazole

2-[(2,2-diethoxyethyl)sulfanyl]-5-ethoxy-1H-1,3-benzodiazole

Cat. No.: B5573850
M. Wt: 310.4 g/mol
InChI Key: WOOAXKQEHUJSFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,2-diethoxyethyl)sulfanyl]-5-ethoxy-1H-1,3-benzodiazole is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzodiazole ring substituted with ethoxy and diethoxyethylsulfanyl groups

Scientific Research Applications

2-[(2,2-diethoxyethyl)sulfanyl]-5-ethoxy-1H-1,3-benzodiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many benzimidazole derivatives exhibit biological activity and are used as pharmaceuticals . The specific mechanism of action would depend on the target molecule in the body.

Safety and Hazards

As with any chemical compound, handling “2-[(2,2-diethoxyethyl)thio]-5-ethoxy-1H-benzimidazole” would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The future directions for this compound would likely involve further exploration of its potential uses. Given the wide range of applications for benzimidazole derivatives, this could include potential uses in pharmaceuticals, agrochemicals, or materials science .

Preparation Methods

The synthesis of 2-[(2,2-diethoxyethyl)sulfanyl]-5-ethoxy-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-mercapto-5-ethoxy-1H-benzodiazole with 2,2-diethoxyethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-[(2,2-diethoxyethyl)sulfanyl]-5-ethoxy-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or thioethers.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or diethoxyethyl groups, leading to the formation of various derivatives.

Comparison with Similar Compounds

2-[(2,2-diethoxyethyl)sulfanyl]-5-ethoxy-1H-1,3-benzodiazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

2-(2,2-diethoxyethylsulfanyl)-6-ethoxy-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-4-18-11-7-8-12-13(9-11)17-15(16-12)21-10-14(19-5-2)20-6-3/h7-9,14H,4-6,10H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOOAXKQEHUJSFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)SCC(OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.